Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate
Description
Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate is a pyridine derivative featuring a dimethoxymethyl (-CH(OCH₃)₂) substituent at the 6-position and a methyl ester (-COOCH₃) at the 2-position of the pyridine ring. The dimethoxymethyl group enhances steric bulk and may act as a protecting group during multi-step syntheses, as seen in related compounds .
Properties
CAS No. |
118130-85-1 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 6-(dimethoxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO4/c1-13-9(12)7-5-4-6-8(11-7)10(14-2)15-3/h4-6,10H,1-3H3 |
InChI Key |
LKTBVJIYAHDBON-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=NC(=CC=C1)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate can be synthesized through several methods. One common route involves the reaction of 6-formyl-2-pyridinecarboxylic acid methyl ester with trimethyl orthoformate in the presence of methanol . The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 6-(dimethoxymethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-(dimethoxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Methyl 5-(Dimethoxymethyl)pyridine-2-carboxylate
- Structure : Dimethoxymethyl at 5-position, methyl ester at 2-position.
- Source : Listed in Combi-Blocks catalog (95% purity) .
Methyl 5-(Dimethoxymethyl)pyridine-3-carboxylate
- Structure : Dimethoxymethyl at 5-position, methyl ester at 3-position.
- Key Difference : Ester group position affects hydrogen bonding and solubility.
- Source : Combi-Blocks catalog (95% purity) .
Methyl 6-(Hydroxymethyl)pyridine-2-carboxylate
- Structure : Hydroxymethyl (-CH₂OH) at 6-position instead of dimethoxymethyl.
- Key Differences: Solubility: Hydroxymethyl increases hydrophilicity compared to the dimethoxymethyl analog.
- Source : Thermo Scientific Chemicals catalog .
Methyl 6-Methylpyridine-2-carboxylate
Functionalized Pyridine Derivatives
Methyl 6-Chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Structure : Chloro substituent and fused pyrrolopyridine ring.
- Key Differences :
- Source : Synthetic report .
tert-Butyl (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate
- Structure : Dimethoxymethyl at 3-position, chloro at 2-position, and tert-butyl carbamate.
- Key Differences :
- Source : Pyridine catalog .
Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Pyrimidine core with thietanyloxy and thioacetate groups.
- Key Differences: Heterocycle Core: Pyrimidine vs. pyridine alters electronic properties. Applications: Potential use in kinase inhibition .
- Source : ADMET & DMPK study .
Data Table: Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
